Emopamil

Descripción general

Descripción

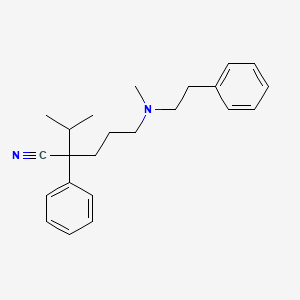

Emopamil is a calcium channel blocker and a high-affinity ligand of human sterol isomerase. It is a phenylalkylamine compound known for its ability to inhibit 5-hydroxytryptamine 5-HT2 receptors. This compound’s structure consists of an organic amino compound, a nitrile compound, and two benzene rings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Emopamil involves multiple steps, starting with the formation of the core structure, followed by the introduction of functional groups. The key steps include:

- Formation of the phenylalkylamine core.

- Introduction of the nitrile group.

- Addition of the isopropyl and phenylethyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction conditions such as temperature, pressure, and pH.

- Purification steps including crystallization and chromatography to obtain the final product .

Análisis De Reacciones Químicas

Biochemical Interactions with Emopamil-Binding Protein (EBP)

This compound interacts with EBP, a sterol isomerase involved in cholesterol biosynthesis. Structural studies reveal:

-

Catalytic Mechanism

EBP employs a proton transfer network involving His76, Glu80, and Glu122 to facilitate Δ8- to Δ7-sterol isomerization . this compound binds via a π-cation interaction with Trp196 and electrostatic interactions with Glu122/Asn193 . -

Drug Resistance and Multidrug Binding

Mutations in EBP residues (e.g., Trp196Ala) reduce both isomerase activity and ligand binding, indicating a shared catalytic/binding site . this compound’s structural diversity allows it to act as a multidrug binder, influencing drug distribution in the CNS.

EBP Active Site Residues

| Residue | Role in Catalysis/Binding | Mutation Effect | Reference |

|---|---|---|---|

| Trp196 | π-cation interaction | Loss of binding | |

| Glu122 | Electrostatic interaction | Reduced activity | |

| His76 | Proton transfer | Complete loss |

Pharmacological Reactions

As a calcium channel blocker, this compound modulates cellular calcium influx. Key reactions include:

-

P-Glycoprotein Modulation

this compound alters drug distribution in the CNS by interacting with P-glycoprotein, affecting blood-brain barrier permeability. -

Sigma Receptor Interactions

Structural similarities to verapamil enable binding to sigma receptors, influencing neurochemical pathways.

Structural and Stability Considerations

-

Chirality and Stereochemistry

The molecule’s multiple stereocenters necessitate stereocontrolled synthesis to maintain bioactivity. -

Physical Properties

Melting/boiling points vary with purity, emphasizing the need for rigorous analytical characterization.

Aplicaciones Científicas De Investigación

Emopamil, a phenylalkylamine-class calcium channel blocker, also demonstrates weak substrate properties for P-glycoprotein (P-gp) . Research into this compound and its binding protein (EBP) has revealed potential applications in treating multiple sclerosis and other conditions related to sterol biosynthesis .

This compound-Binding Protein (EBP) and its Inhibition

EBP, also known as Δ8−Δ7 sterol isomerase, is an enzyme involved in cholesterol biosynthesis . It catalyzes the isomerization of the double bond in sterol molecules . Specifically, EBP converts zymostenol to lathosterol or zymosterol to dehydrolathosterol . Accumulation of 8–9 unsaturated sterols can activate oligodendrocyte formation and remyelination .

EBP Inhibitors for Multiple Sclerosis Treatment

A patent application highlights novel EBP inhibitors for treating multiple sclerosis . These inhibitors, along with their preparation methods, pharmaceutical compositions, and treatment uses, are detailed in the application . The application includes descriptions of compounds and biological assays that test their ability to inhibit EBP . The EBP IC50 values (nM) are also provided .

Targeting EBP with Small Molecules

Small molecules can target EBP to induce an abnormal feedback response by lowering endogenous cholesterol biosynthesis .

P2X7R Antagonists

Studies involving P2X7R antagonists, such as A438079 and AZ10606120, have shown that caution is needed when treating high-risk individuals with these inhibitors .

Atherosclerosis

Research indicates that P2X7R plays a significant role in developing atherosclerosis and regulates NLRP3 inflammasome activation by promoting PKR phosphorylation .

Smith-Lemli-Opitz Syndrome

Mecanismo De Acción

Emopamil exerts its effects by interacting with calcium channels and sterol isomerase. It inhibits calcium channel responses at an extracellular site of the nerve cell, which is different from other phenylalkylamines that act at intracellular sites. This unique interaction site contributes to its greater neuroprotective efficacy. This compound also binds to 5-hydroxytryptamine 5-HT2 receptors, further influencing its pharmacological profile .

Comparación Con Compuestos Similares

Verapamil: Another phenylalkylamine calcium channel blocker, but it acts at intracellular sites.

Nifedipine: A dihydropyridine calcium channel blocker with different structural and functional properties.

Diltiazem: A benzothiazepine calcium channel blocker with a distinct mechanism of action.

Uniqueness of Emopamil: this compound’s unique interaction with calcium channels at extracellular sites and its high affinity for sterol isomerase set it apart from other similar compounds. Its chiral quaternary carbon center also contributes to its distinct biological effects .

Actividad Biológica

Emopamil is a compound belonging to the phenylalkylamine class, primarily recognized for its role as a calcium channel blocker. It has garnered attention due to its binding affinity to this compound-binding proteins (EBPs), which are integral membrane proteins that exhibit significant biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

This compound functions primarily as a calcium channel blocker by inhibiting voltage-gated calcium channels. This inhibition leads to reduced intracellular calcium levels, which is crucial in various physiological processes, including muscle contraction and neurotransmitter release. Additionally, this compound interacts with EBPs, which are involved in sterol metabolism and have been linked to various cellular processes.

Key Biological Activities

- Calcium Channel Blockade : this compound decreases calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.

- Sterol Isomerization : EBPs, which bind this compound, act as Δ8-Δ7 sterol isomerases, playing a significant role in cholesterol biosynthesis and cellular signaling pathways .

- Neuroprotective Effects : this compound has been shown to exhibit neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis .

Case Studies and Clinical Applications

- Multiple Sclerosis Treatment : Recent studies have explored the potential of this compound-binding protein inhibitors in treating multiple sclerosis. These inhibitors demonstrate promise in modulating immune responses and reducing inflammation .

- Neuroprotection in Stroke Models : In experimental models of stroke, (S)-emopamil has been observed to reduce infarct size when administered post-ischemia. This suggests its potential utility in acute stroke management by protecting neuronal tissue from damage .

- Cardiovascular Implications : this compound's effects on calcium channels contribute to its therapeutic use in managing conditions like hypertension and angina pectoris by promoting vasodilation and reducing cardiac workload.

Data Table: Summary of Biological Activities

Molecular Insights

The structure-function relationship of this compound has been extensively studied. The binding of this compound to EBPs leads to conformational changes that affect their enzymatic activity related to sterol metabolism. This interaction highlights the dual role of this compound as both a pharmacological agent and a modulator of critical cellular functions.

Phylogenetic Analysis

Phylogenetic studies indicate that EBPs are conserved across eukaryotes, suggesting their fundamental role in cellular physiology. The evolutionary significance of these proteins underscores the potential for this compound's application across various biological systems .

Propiedades

IUPAC Name |

5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAWDSVKAUWFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868474 | |

| Record name | 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emopamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78370-13-5 | |

| Record name | Emopamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78370-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emopamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078370135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emopamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMOPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M514041RF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emopamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.